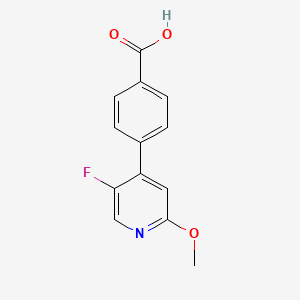

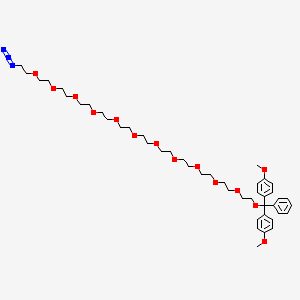

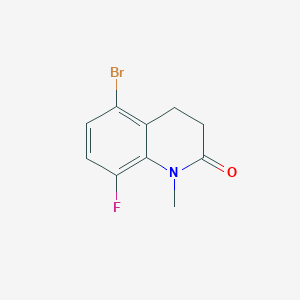

![molecular formula C49H75NO18 B13722298 (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-(4-acetamido-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13722298.png)

(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-(4-acetamido-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Acetyl Amphotericin B is a derivative of Amphotericin B, a well-known antifungal agent. Amphotericin B has been a cornerstone in the treatment of invasive fungal infections due to its broad-spectrum activity and low resistance rates. N-Acetyl Amphotericin B is synthesized by acetylating the amino group of Amphotericin B, potentially modifying its pharmacokinetic and pharmacodynamic properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl Amphotericin B involves the acetylation of Amphotericin B. The process typically includes the following steps:

Dissolution of Amphotericin B: Amphotericin B is dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO) or methanol.

Acetylation Reaction: Acetic anhydride or acetyl chloride is added to the solution to acetylate the amino group of Amphotericin B. The reaction is carried out under controlled temperature and pH conditions to ensure specificity and yield.

Purification: The reaction mixture is purified using techniques such as column chromatography or recrystallization to obtain pure N-Acetyl Amphotericin B.

Industrial Production Methods

Industrial production of N-Acetyl Amphotericin B follows similar steps but on a larger scale. The process involves:

Large-scale Dissolution: Amphotericin B is dissolved in industrial-grade solvents.

Controlled Acetylation: Acetylation is performed in large reactors with precise control over temperature, pH, and reaction time.

Purification and Quality Control: The product is purified using industrial chromatography techniques and subjected to rigorous quality control to ensure consistency and purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-Acetyl Amphotericin B undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the double bonds in the polyene structure of the compound.

Substitution: N-Acetyl Amphotericin B can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

Oxidation Products: Oxidized derivatives with modified polyene chains.

Reduction Products: Reduced forms with altered double bonds.

Substitution Products: Compounds with new functional groups replacing the original ones.

Applications De Recherche Scientifique

N-Acetyl Amphotericin B has several scientific research applications:

Chemistry: Used as a model compound to study the effects of acetylation on polyene macrolides.

Biology: Investigated for its interactions with fungal cell membranes and its potential to overcome resistance mechanisms.

Medicine: Explored for its antifungal properties and potential reduced toxicity compared to Amphotericin B.

Industry: Used in the development of new formulations and delivery systems for antifungal therapies.

Mécanisme D'action

N-Acetyl Amphotericin B exerts its effects by binding to ergosterol, a key component of fungal cell membranes. This binding disrupts the membrane integrity, forming pores that lead to leakage of intracellular components and ultimately cell death. The acetylation may influence the binding affinity and selectivity of the compound, potentially altering its efficacy and toxicity profile.

Comparaison Avec Des Composés Similaires

Similar Compounds

Amphotericin B: The parent compound with well-established antifungal activity.

Liposomal Amphotericin B: A formulation designed to reduce toxicity and improve delivery.

Nystatin: Another polyene antifungal with a similar mechanism of action.

Uniqueness

N-Acetyl Amphotericin B is unique due to its acetylation, which may confer different pharmacokinetic properties and potentially reduce toxicity. This modification can make it a valuable alternative in cases where conventional Amphotericin B is not suitable.

Conclusion

N-Acetyl Amphotericin B represents a promising derivative of Amphotericin B with potential advantages in terms of efficacy and safety. Its unique properties and diverse applications make it a compound of significant interest in scientific research and clinical practice.

Propriétés

Formule moléculaire |

C49H75NO18 |

|---|---|

Poids moléculaire |

966.1 g/mol |

Nom IUPAC |

(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-(4-acetamido-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |

InChI |

InChI=1S/C49H75NO18/c1-28-18-16-14-12-10-8-6-7-9-11-13-15-17-19-36(67-48-46(61)43(50-32(5)51)45(60)31(4)66-48)25-40-42(47(62)63)39(57)27-49(64,68-40)26-35(54)23-38(56)37(55)21-20-33(52)22-34(53)24-41(58)65-30(3)29(2)44(28)59/h6-19,28-31,33-40,42-46,48,52-57,59-61,64H,20-27H2,1-5H3,(H,50,51)(H,62,63)/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+/t28-,29-,30-,31?,33+,34+,35-,36-,37+,38+,39-,40-,42+,43?,44+,45?,46?,48?,49+/m0/s1 |

Clé InChI |

DIGUUNRLVBJXKB-DPYLJFENSA-N |

SMILES isomérique |

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NC(=O)C)O |

SMILES canonique |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NC(=O)C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-5-[(2,3-dihydro-1H-isoindol-2-yl)methyl]aniline](/img/structure/B13722260.png)

![[(2S,3R,4S,5S,6S)-3,5,6-triacetyloxy-4-prop-2-enoxyoxan-2-yl]methyl acetate](/img/structure/B13722276.png)